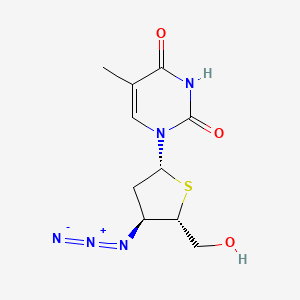

3'-Azido-3'-deoxy-4'-thiothymidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

134939-00-7 |

|---|---|

Fórmula molecular |

C10H13N5O3S |

Peso molecular |

283.31 g/mol |

Nombre IUPAC |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O3S/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1 |

Clave InChI |

KGKYEDCGIJYAPF-XLPZGREQSA-N |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](S2)CO)N=[N+]=[N-] |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(S2)CO)N=[N+]=[N-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Azido-3'-deoxythymidine and its 4'-Thio Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of 3'-Azido-3'-deoxynucleoside analogues, with a primary focus on the well-characterized antiviral agent, 3'-Azido-3'-deoxythymidine (AZT, Zidovudine). The guide also addresses the available information on its close structural analogue, 3'-Azido-3'-deoxy-4'-thiothymidine.

While this compound has been synthesized, published literature on its detailed chemical properties and biological activity is scarce. A notable study reports that this specific 4'-thio analogue is neither toxic nor possesses detectable biological activity. In contrast, 3'-Azido-3'-deoxythymidine (AZT) is a potent and extensively studied nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Due to the wealth of available data, this guide will primarily focus on the chemical properties, synthesis, mechanism of action, and relevant experimental protocols for AZT as a representative of this class of compounds.

Chemical Properties of 3'-Azido-3'-deoxythymidine (AZT)

The fundamental chemical properties of AZT are summarized in the table below, compiled from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C10H13N5O4 | [1][2] |

| Molecular Weight | 267.24 g/mol | [1] |

| Appearance | Slightly off-white odorless powdery solid | [1] |

| Melting Point | 118 - 120 °C | [3] |

| Solubility | Soluble in water | |

| Stability | Stable under normal conditions. Hygroscopic and sensitive to light. | [3] |

| IUPAC Name | 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [1][2] |

| CAS Number | 30516-87-1 | [2] |

Synthesis of 3'-Azido-3'-deoxynucleosides

Representative Synthesis of 3'-Azido-3'-deoxythymidine (AZT)

The synthesis of AZT and its stereoisomers has been reported, with methods often starting from readily available sugar precursors like L-arabinose.[4] A general conceptual workflow for the synthesis of such nucleoside analogues is outlined below.

References

An In-depth Technical Guide on 3'-Azido-3'-deoxy-4'-thiothymidine as a Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Azido-3'-deoxy-4'-thiothymidine, a sulfur-containing analogue of the potent anti-HIV drug Zidovudine (AZT). Despite the structural similarity to AZT, this 4'-thio derivative has been reported to lack detectable antiviral activity and toxicity. This document details its synthesis, physicochemical properties, and the likely experimental protocols used for its biological evaluation. Furthermore, it places the compound in the broader context of 4'-thionucleosides and their potential as reverse transcriptase inhibitors, offering insights into the structure-activity relationships that govern the efficacy of this class of antiviral agents.

Introduction

Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy for HIV infection.[1][2] Zidovudine (3'-azido-3'-deoxythymidine or AZT), the first approved drug for the treatment of AIDS, serves as a classic example of an NRTI that effectively inhibits HIV replication.[2][3] The mechanism of action of NRTIs involves their intracellular phosphorylation to the active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group in the incorporated NRTI leads to chain termination, thus halting viral replication.[1][3]

The modification of the furanose ring of nucleoside analogues is a common strategy in medicinal chemistry to enhance metabolic stability and alter biological activity. The substitution of the 4'-oxygen with a sulfur atom to create 4'-thionucleosides has been explored as a means to potentially improve the therapeutic profile of nucleoside analogues. This guide focuses on this compound, the 4'-thio analogue of AZT.

Physicochemical Properties

The basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H13N5O3S | |

| Molecular Weight | 283.31 g/mol | |

| Canonical SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C--INVALID-LINK--CO">C@HN=[N+]=[N-] | |

| InChI Key | LQGXMSIIZGFDND-XLPZGREQSA-N | |

| Predicted XlogP | 0.6 |

Synthesis

The synthesis of 3'-azido-4'-thio-deoxythymidine was reported by Dyson, Coe, and Walker in 1991. The synthetic route starts from benzyl 3,5-di-O-benzyl-2-deoxy-1,4-dithio-D-erythro-pentofuranoside. While the full detailed protocol from the original paper is not publicly available, a plausible synthetic scheme based on the publication's abstract and general methodologies for nucleoside synthesis is outlined below.

Diagram: Synthesis of this compound

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: General Synthesis

A detailed, step-by-step protocol would require access to the full experimental section of the original publication. However, a general procedure for the key steps is as follows:

-

Glycosylation: The protected 4'-thiofuranoside starting material is coupled with a silylated thymine base in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) in an anhydrous organic solvent (e.g., acetonitrile or dichloromethane). The reaction mixture is stirred at an appropriate temperature until completion, followed by aqueous workup and purification by column chromatography.

-

Introduction of the Azido Group: The 3'-hydroxyl group of the resulting nucleoside is selectively activated, for example, by conversion to a mesylate or tosylate. This is achieved by reacting the nucleoside with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting intermediate is then treated with an azide source, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azido group via an SN2 reaction.

-

Deprotection: The benzyl protecting groups are removed in the final step. This is typically accomplished by catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. The final product is then purified by crystallization or column chromatography.

Biological Activity and Mechanism of Action

Antiviral Activity

In the 1991 study by Dyson et al., 3'-azido-4'-thio-deoxythymidine was evaluated for its biological activity. The authors reported that the compound was not toxic and had no detectable biological activity. This stands in stark contrast to its parent compound, AZT, which is a potent inhibitor of HIV replication.

| Compound | Target Virus | In Vitro Activity | Cytotoxicity | Reference |

| This compound | HIV | No detectable activity | Not toxic | |

| Zidovudine (AZT) | HIV-1 | Potent inhibitor | Dose-dependent |

Proposed (but Inactive) Mechanism of Action

As a nucleoside analogue, the intended mechanism of action for this compound as a reverse transcriptase inhibitor would mirror that of other NRTIs.

Diagram: General NRTI Mechanism of Action

Caption: The intended but inactive mechanism of this compound.

The lack of activity suggests a failure at one or more steps in this pathway. Possible reasons for inactivity include:

-

Poor cellular uptake: The compound may not efficiently cross the cell membrane.

-

Inefficient phosphorylation: Cellular kinases may not recognize the 4'-thio analogue as a substrate, preventing its conversion to the active triphosphate form. This is a common point of failure for many nucleoside analogues.

-

Lack of incorporation by reverse transcriptase: Even if the triphosphate is formed, the HIV reverse transcriptase may not be able to incorporate it into the growing DNA chain.

-

Conformational changes: The presence of the larger sulfur atom in the furanose ring can alter the sugar pucker and the overall conformation of the nucleoside, which may prevent its binding to the active site of the relevant enzymes.

Experimental Protocols for Biological Evaluation

The following are representative protocols for how the antiviral activity and cytotoxicity of a compound like this compound would have been assessed in the early 1990s.

Anti-HIV Activity Assay (Syncytium Formation Assay)

-

Cell Culture: Co-cultures of HIV-infected (e.g., H9/IIIB) and uninfected (e.g., CEM) T-lymphoblastoid cells are prepared.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations.

-

Assay Procedure: The co-cultures are plated in 96-well microtiter plates. The various dilutions of the test compound are added to the wells. Control wells with no drug and wells with a known active compound (e.g., AZT) are included.

-

Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for a period that allows for syncytium formation (typically 3-5 days).

-

Quantification: The number of giant multinucleated cells (syncytia) in each well is counted under a microscope. Alternatively, cell viability can be measured using a colorimetric assay (e.g., MTT assay), as syncytium formation leads to cell death.

-

Data Analysis: The concentration of the compound that inhibits syncytium formation by 50% (IC50) is determined by plotting the percentage of inhibition against the drug concentration.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Uninfected T-lymphoblastoid cells (e.g., CEM) are seeded in 96-well microtiter plates.

-

Compound Preparation: The test compound is serially diluted as described for the antiviral assay.

-

Assay Procedure: The diluted compound is added to the cells.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., acidified isopropanol) is added to dissolve the formazan crystals.

-

Quantification: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI), which is the ratio of CC50 to IC50, is often used to express the therapeutic window of an antiviral compound.

Conclusion

This compound, the 4'-thio analogue of the seminal anti-HIV drug AZT, represents an interesting case study in the structure-activity relationship of nucleoside reverse transcriptase inhibitors. Despite its close structural resemblance to a highly active compound, the substitution of the 4'-oxygen with sulfur renders it devoid of detectable antiviral activity and cytotoxicity. This highlights the critical role of the furanose ring's heteroatom in the molecular recognition by cellular kinases and the viral reverse transcriptase. While this specific compound did not prove to be a viable drug candidate, the exploration of 4'-thionucleosides continues to be an area of interest in the search for novel antiviral and anticancer agents with improved pharmacological properties. This guide provides a foundational understanding of this particular inactive analogue and the broader principles that guide the design and evaluation of new nucleoside-based therapeutics.

References

Unveiling the Antiviral Potential of 3'-Azido-3'-deoxy-4'-thiothymidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral spectrum of the nucleoside analog 3'-Azido-3'-deoxy-4'-thiothymidine. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing its activity against key viral pathogens, the methodologies used for its evaluation, and its mechanism of action.

Antiviral Activity and Cytotoxicity

This compound has demonstrated notable antiviral activity, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). The following tables summarize the quantitative data on its efficacy and cytotoxicity in various in vitro models.

Table 1: Anti-HIV Activity of this compound

| Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| HIV-1 (IIIB) | MT-4 | Not explicitly stated for 4'-thio version | >100 | Not specified | [1] |

| HIV-2 (ROD) | MT-4 | Potent inhibitory activity | Not specified | Not specified | [1] |

Table 2: Anti-HBV Activity of this compound

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| HBV | HepG2 2.2.15 | 0.63 | >100 (in MT-2 cells) | >158.7 | [1] |

Mechanism of Action

As a nucleoside analog, this compound exerts its antiviral effect by acting as a chain terminator in viral DNA synthesis. The proposed mechanism involves intracellular phosphorylation to its active triphosphate form, which then competes with the natural nucleotide for incorporation by the viral reverse transcriptase. Once incorporated, the 3'-azido group prevents the formation of the 3'-5' phosphodiester bond, thereby halting the elongation of the viral DNA chain.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

Anti-HIV Assay in MT-4 Cells

This protocol is adapted from methodologies used for screening anti-HIV compounds.[2][3]

-

Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Virus Infection: MT-4 cells are infected with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01.

-

Compound Treatment: Immediately after infection, the cells are seeded in 96-well plates and treated with serial dilutions of this compound.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 4-5 days.

-

Endpoint Measurement: Antiviral activity is determined by measuring the inhibition of virus-induced cytopathic effect (CPE). This can be quantified using the MTT assay, which measures cell viability. The concentration of the compound that inhibits the viral CPE by 50% (EC₅₀) is calculated.

Anti-HBV Assay in HepG2 2.2.15 Cells

This protocol is based on standard methods for evaluating anti-HBV agents.[1]

-

Cell Culture: HepG2 2.2.15 cells, which stably express the HBV genome, are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, G418 (for selection), and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound. The medium containing the compound is replaced every 2-3 days.

-

Incubation: The cells are incubated for a total of 8-9 days.

-

Endpoint Measurement: The supernatant is collected, and the amount of secreted HBV DNA is quantified by real-time PCR. The concentration of the compound that reduces the extracellular HBV DNA level by 50% (EC₅₀) is determined.

Cytotoxicity Assay (MTT Method)

This is a common method to assess the cytotoxicity of a compound.[4][5][6]

-

Cell Seeding: The target cells (e.g., MT-4 or HepG2) are seeded in 96-well plates at an appropriate density.

-

Compound Exposure: The cells are exposed to a range of concentrations of this compound and incubated for a period equivalent to the antiviral assay (e.g., 4-9 days).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated.

Antiviral Drug Discovery Workflow

The evaluation of novel antiviral compounds like this compound typically follows a structured workflow from initial screening to lead optimization.

References

- 1. Synthesis and evaluation of the anti-hepatitis B virus activity of 4′-Azido-thymidine analogs and 4′-Azido-2′-deoxy-5-methylcytidine analogs: structural insights for the development of a novel anti-HBV agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

The Discovery and Development of 4'-Thionucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Thionucleosides, synthetic analogs of natural nucleosides where the oxygen atom in the furanose ring is replaced by a sulfur atom, have emerged as a promising class of therapeutic agents. This substitution confers unique physicochemical properties, leading to enhanced metabolic stability and potent biological activity.[1] This technical guide provides an in-depth overview of the discovery, development, and core methodologies associated with 4'-thionucleosides, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Enhanced Stability and Biological Activity

The replacement of the 4'-oxygen with a sulfur atom significantly impacts the nucleoside's properties. The C-S bond is longer and the C-S-C bond angle is smaller than their oxygen-containing counterparts, leading to altered sugar puckering and glycosidic bond stability. This modification renders 4'-thionucleosides resistant to degradation by nucleoside phosphorylases, a common metabolic pathway for natural nucleosides.[2][3] This increased stability prolongs their plasma half-life and enhances their bioavailability.

Furthermore, 4'-thionucleosides have demonstrated potent antiviral and antitumor activities.[4][5] Their mechanism of action typically involves intracellular phosphorylation to the corresponding 5'-triphosphate, which then acts as a competitive inhibitor or a chain terminator of viral or cellular DNA and RNA polymerases.[3]

Key Discoveries and Developments

The exploration of 4'-thionucleosides began with early synthetic efforts, but interest was significantly renewed with the discovery of their potent antiviral and antitumor properties.[3] A notable example is 4'-thiothymidine , which has shown significant cytotoxicity against various cancer cell lines.[6] Another important compound is 1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine (4'-thioFAC) , a potent antineoplastic nucleoside.[5][7]

More recently, 5-aza-4'-thio-2'-deoxycytidine (Aza-TdC) has entered clinical development as a "best-in-class" DNA methyltransferase 1 (DNMT1) inhibitor.[1][2] Aza-TdC is orally bioavailable and has shown promising antitumor activity with reduced toxicity compared to other DNMT1 inhibitors.[1][2] Its development highlights the therapeutic potential of this class of compounds.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 4'-thionucleosides, providing a comparative overview of their biological activity and properties.

Table 1: Antitumor Activity of 5-aza-4'-thio-2'-deoxycytidine (Aza-TdC) [8]

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| CCRF-CEM | Leukemia | 0.2 | 72 h |

| KG1a | Leukemia | 0.06 | 72 h |

| NCI-H23 | Lung Carcinoma | 4.5 | 72 h |

| HCT-116 | Colon Carcinoma | 58 | 72 h |

| IGROV-1 | Ovarian Carcinoma | 36 | 72 h |

Table 2: Antiviral Activity of Selected 4'-Thionucleosides [9][10]

| Compound | Virus | Cell Line | EC50 (µM) |

| 4'-thioIDU | HSV-1 | - | 0.1 |

| 4'-thioIDU | HSV-2 | - | 0.5 |

| 4'-thioIDU | VZV | - | 2 |

| 4'-thioIDU | HCMV | - | 5.9 |

| KAY-2-41 | HSV-1 | - | 1.4 - 3.3 |

| KAY-2-41 | HSV-2 | - | 1.4 - 3.3 |

| KAY-2-41 | VZV (Oka) | - | 37 |

| KAH-39-149 | HSV-1 | - | 1.4 - 3.3 |

| KAH-39-149 | HSV-2 | - | 1.4 - 3.3 |

| KAH-39-149 | VZV (Oka) | - | 0.4 |

Table 3: Preclinical Pharmacokinetics of 5-aza-2'-deoxycytidine (Decitabine) in Mice [11][12]

| Parameter | Value |

| Plasma Half-life | ~20 minutes |

Note: Specific pharmacokinetic data for many 4'-thionucleosides is limited in the public domain. The data for decitabine, a related compound, is provided for context.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of 4'-thionucleosides. Below are representative protocols for key experimental procedures.

Synthesis of 4'-Thiothymidine (A Representative Protocol)

The synthesis of 4'-thiothymidine can be achieved through various routes. One common approach involves the protection of the sulfur atom, often as an S-sulphenylmethyl (-SCH3) group, which can be removed post-synthesis.[2][13]

Materials:

-

Starting materials for the synthesis of the 4'-thiosugar moiety.

-

Thymine

-

Protecting group reagents (e.g., for hydroxyl groups)

-

Reagents for glycosylation (e.g., Lewis acids)

-

Reagents for deprotection

Procedure:

-

Synthesis of the 4'-Thiosugar: Prepare the protected 4'-thiosugar moiety from a suitable starting material. This often involves multiple steps to introduce the sulfur atom and appropriately protect the hydroxyl groups.

-

Glycosylation: Couple the protected 4'-thiosugar with silylated thymine in the presence of a Lewis acid catalyst. This step forms the crucial N-glycosidic bond.

-

Deprotection: Remove the protecting groups from the sugar and the sulfur atom to yield 4'-thiothymidine.

-

Purification: Purify the final product using techniques such as column chromatography and recrystallization.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.[1][14][15]

Materials:

-

Confluent monolayer of host cells susceptible to the virus

-

Virus stock of known titer

-

Test compound (4'-thionucleoside) at various concentrations

-

Culture medium

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a standardized amount of virus for a defined period (e.g., 1-2 hours) to allow for viral attachment.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium containing different concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days).

-

Plaque Visualization: Fix and stain the cells to visualize the plaques (zones of cell death).

-

Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value, which is the concentration that reduces the number of plaques by 50% compared to the untreated control.

DNA Polymerase Inhibition Assay

This assay measures the ability of the triphosphorylated 4'-thionucleoside to inhibit the activity of a specific DNA polymerase.[16][17][18]

Materials:

-

Purified DNA polymerase (viral or cellular)

-

Template-primer DNA substrate

-

Deoxynucleoside triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP

-

Triphosphorylated 4'-thionucleoside (test inhibitor)

-

Reaction buffer

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the DNA polymerase, template-primer, dNTPs (including the labeled one), and varying concentrations of the triphosphorylated 4'-thionucleoside in the appropriate reaction buffer.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme or the dNTPs and incubate at the optimal temperature for the polymerase.

-

Termination: Stop the reaction at specific time points.

-

Product Separation: Separate the newly synthesized, labeled DNA from the unincorporated labeled dNTPs (e.g., by gel electrophoresis or filter binding).

-

Quantification: Quantify the amount of incorporated label to determine the extent of DNA synthesis.

-

Data Analysis: Plot the polymerase activity against the inhibitor concentration to determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizing Key Processes

Graphviz diagrams are provided to illustrate key workflows and pathways in the discovery and development of 4'-thionucleosides.

Caption: Generalized workflow for the chemical synthesis of 4'-thionucleosides.

Caption: General mechanism of action for antiviral and antitumor 4'-thionucleosides.

Caption: The drug development lifecycle of a 4'-thionucleoside, exemplified by Aza-TdC.

Signaling Pathways and Molecular Interactions

The primary mechanism of action for most 4'-thionucleosides involves the inhibition of nucleic acid synthesis. However, their effects on cellular signaling pathways can be more complex, particularly in the context of cancer.

For instance, Aza-TdC's inhibition of DNMT1 leads to the hypomethylation of DNA, which can reactivate silenced tumor suppressor genes.[14][19] This can, in turn, influence various downstream signaling pathways that control cell cycle, apoptosis, and differentiation. While direct interactions with signaling pathways like NF-κB and MAPK have not been extensively detailed for most 4'-thionucleosides, the reactivation of tumor suppressor genes by DNMT1 inhibitors can indirectly modulate these pathways. For example, re-expression of a silenced tumor suppressor could inhibit NF-κB activity or interfere with MAPK signaling, leading to decreased cell proliferation and increased apoptosis.[20][21]

Further research is needed to fully elucidate the intricate interplay between 4'-thionucleosides and these critical cellular signaling networks.

Conclusion

4'-Thionucleosides represent a versatile and potent class of molecules with significant therapeutic potential in virology and oncology. Their unique chemical properties, stemming from the 4'-thio modification, confer enhanced metabolic stability and potent biological activity. The ongoing clinical development of compounds like Aza-TdC underscores the promise of this class. This technical guide provides a foundational understanding of the discovery, development, and key experimental methodologies associated with 4'-thionucleosides, serving as a valuable resource for professionals in the field. Future research will undoubtedly uncover new applications and refine our understanding of the complex molecular interactions of these promising therapeutic agents.

References

- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and properties of oligonucleotides containing 4-thiothymidine, 5-methyl-2-pyrimidinone-1-beta-D(2'-deoxyriboside) and 2-thiothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. glenresearch.com [glenresearch.com]

- 5. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches | MDPI [mdpi.com]

- 8. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antiherpesvirus Activities of Two Novel 4′-Thiothymidine Derivatives, KAY-2-41 and KAH-39-149, Are Dependent on Viral and Cellular Thymidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and properties of oligonucleotides containing 4-thiothymidine, 5-methyl-2-pyrimidinone-1-beta-D(2'-deoxyriboside) and 2-thiothymidine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 16. A Transient Kinetic Approach to Investigate Nucleoside Inhibitors of Mitochondrial DNA polymerase γ - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

- 19. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of 3'-Azido-3'-deoxy-4'-thiothymidine: A Technical Guide

Introduction: 3'-Azido-3'-deoxy-4'-thiothymidine is a synthetic nucleoside analogue. As a member of the thionucleoside class, it features a sulfur atom replacing the oxygen at the 4' position of the furanose ring, a modification known to impact the conformational and biological properties of nucleosides. This guide provides an in-depth overview of the structural analysis of this compound. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this document leverages data from its close structural analogue, 3'-azido-3'-deoxythymidine (AZT or Zidovudine), and general methodologies for related 4'-thionucleosides to present a comprehensive analytical framework.

Data Presentation

The structural characterization of a novel compound like this compound relies on a combination of crystallographic, spectroscopic, and spectrometric techniques. Below are representative data tables that are central to this analysis.

Table 1: Crystallographic Data for the Analogue 3'-Azido-3'-deoxythymidine (AZT)

X-ray crystallography provides precise three-dimensional coordinates of atoms in a crystal, defining bond lengths, angles, and conformation. The following data is for the well-characterized oxygen-containing analogue, AZT.[1]

| Parameter | Value (Molecule A) | Value (Molecule B) |

| Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₃N₅O₄ |

| Molecular Weight | 267.2 g/mol | 267.2 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2(1) | P2(1) |

| Cell Dimensions | a = 5.716 Å, b = 11.998 Å, c = 17.658 Å, β = 94.26° | a = 5.716 Å, b = 11.998 Å, c = 17.658 Å, β = 94.26° |

| N-glycosidic Angle (χ) | -125.9° | -172.0° |

| Sugar Pucker | C3'-exo/C2'-endo | C4'-endo/C3'-exo |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for a 4'-Thionucleoside Analogue

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the chemical environment of hydrogen and carbon atoms, confirming the molecular structure in solution. The data below is representative of a protected 4'-thiouridine derivative and illustrates the expected chemical shifts.[2]

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1' | 5.82 (d) | - |

| H-2' | 3.99 (m) | - |

| H-3' | 3.99 (m) | - |

| H-4' | 3.37-3.22 (m) | - |

| H-5', H-5'' | 3.37-3.22 (m) | - |

| H-5 | 5.50 (d) | - |

| H-6 | 7.69 (d) | - |

| C-1' | - | 90.1 |

| C-2' | - | 72.5 |

| C-3' | - | 70.8 |

| C-4' | - | 50.2 |

| C-5' | - | 63.4 |

| C-2 | - | 150.7 |

| C-4 | - | 163.5 |

| C-5 | - | 102.1 |

| C-6 | - | 140.9 |

Table 3: Predicted Mass Spectrometry Data for this compound

Mass spectrometry determines the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition. The following data for the target compound is computationally predicted.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 284.08118 | 159.0 |

| [M+Na]⁺ | 306.06312 | 167.1 |

| [M-H]⁻ | 282.06662 | 164.0 |

| [M+NH₄]⁺ | 301.10772 | 173.4 |

| [M+K]⁺ | 322.03706 | 157.4 |

Experimental Protocols

The synthesis and structural elucidation of this compound would follow established chemical and analytical methodologies.

General Synthesis of a 4'-Thionucleoside Analogue

The synthesis of 4'-thionucleosides can be approached through various routes, often involving the construction of a 4-thiosugar intermediate followed by glycosylation.[2][3][4][5]

-

Preparation of a 4-Thiosugar Intermediate: A common strategy begins with a readily available sugar, such as D-ribose or L-lyxose.[2] The synthesis involves a series of protection, activation, and substitution reactions to replace the ring oxygen with sulfur. A key step is often the SN2 displacement of a triflate or tosylate group at the C4' position with a sulfur nucleophile like thiobenzoate.[2]

-

Glycosylation: The protected 4-thiosugar is then coupled with the desired nucleobase (in this case, thymine). This is typically achieved by silylating the thymine to increase its nucleophilicity, followed by a Lewis acid-catalyzed reaction (e.g., using SnCl₄) with the thiosugar.[2]

-

Functional Group Manipulation (Azidation): To introduce the 3'-azido group, the hydroxyl at the 3' position must be converted into a good leaving group (e.g., mesylate or tosylate). Subsequent reaction with a source of azide, such as sodium azide, in a polar aprotic solvent (e.g., DMF) introduces the azido functionality via an SN2 reaction, which typically inverts the stereochemistry at that center.

-

Deprotection: Finally, all protecting groups on the sugar and the nucleobase are removed under appropriate conditions (e.g., acid or base treatment) to yield the final this compound product. Purification is typically performed using silica gel column chromatography.[2]

X-ray Crystallography

This technique is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[6][7]

-

Crystallization: High-purity compound is dissolved in a suitable solvent or solvent mixture. Crystals are grown by slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution. Finding the right conditions can be a trial-and-error process.

-

Data Collection: A single, high-quality crystal (typically >0.1 mm) is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal motion.[8] The crystal is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded on a detector, such as a CCD or pixel detector.[6]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods (direct methods for small molecules) to generate an initial electron density map.[6] An atomic model is built into this map and then refined using least-squares methods to achieve the best fit between the observed diffraction data and the data calculated from the model.[7]

NMR Spectroscopy

NMR provides detailed structural information in the solution phase.

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.[2]

-

Data Acquisition: The sample is placed in the NMR spectrometer.[9] A series of experiments are performed:

-

¹H NMR: Identifies the number and chemical environment of protons.

-

¹³C NMR: Identifies the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons with their directly attached carbons, and HMBC shows longer-range proton-carbon correlations. These are crucial for unambiguously assigning all signals and confirming the structure.[10]

-

-

Data Analysis: The resulting spectra are processed (Fourier transform, phasing, and baseline correction). Chemical shifts (δ), coupling constants (J), and integration values are analyzed to piece together the molecular structure.[11]

Visualizations

Molecular Structure and Experimental Workflow

References

- 1. Structure of 3'-azido-3'-deoxythymidine, AZT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

Phosphorylation of 3'-Azido-3'-deoxythymidine (AZT) in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Azido-3'-deoxythymidine (AZT, Zidovudine), a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy. Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active triphosphate form, AZT-triphosphate (AZT-TP). This process, mediated by a series of host cell kinases, is a critical determinant of the drug's potency and can also be a rate-limiting step. This technical guide provides an in-depth overview of the cellular phosphorylation of AZT, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the metabolic pathway and experimental workflows.

The Phosphorylation Cascade of AZT

The intracellular activation of AZT is a three-step enzymatic process, converting the prodrug into its pharmacologically active triphosphate metabolite. This cascade is initiated by thymidine kinase, followed by thymidylate kinase, and completed by nucleoside diphosphate kinase.

Step 1: Monophosphorylation by Thymidine Kinase

The initial and often rate-limiting step in the activation of AZT is its conversion to AZT-monophosphate (AZT-MP). This reaction is catalyzed by the cellular enzyme thymidine kinase (TK). Both cytosolic thymidine kinase 1 (TK1) and mitochondrial thymidine kinase 2 (TK2) can phosphorylate AZT.[1][2] TK1 is primarily active in dividing cells, while TK2 is present in both dividing and non-dividing cells.[1] The efficiency of this first phosphorylation step is a crucial factor in the overall activation of the drug.

Step 2: Diphosphorylation by Thymidylate Kinase

Following its formation, AZT-MP is a substrate for thymidylate kinase (TMPK), which catalyzes its conversion to AZT-diphosphate (AZT-DP). This step has been identified as a significant bottleneck in the activation pathway, as TMPK has a much lower affinity for AZT-MP compared to its natural substrate, deoxythymidine monophosphate (dTMP).[3] This inefficiency can lead to an accumulation of AZT-MP within the cell.

Step 3: Triphosphorylation by Nucleoside Diphosphate Kinase

The final phosphorylation step, the conversion of AZT-DP to the active AZT-TP, is carried out by nucleoside diphosphate kinases (NDPKs). These enzymes are generally abundant and have broad substrate specificity, making this final step less of a rate-limiting factor compared to the preceding diphosphorylation.

Quantitative Analysis of AZT Phosphorylation

The kinetic parameters of the enzymes involved in AZT phosphorylation and the resulting intracellular concentrations of its metabolites have been the subject of numerous studies. This section summarizes key quantitative data in a tabular format for easy comparison.

Enzyme Kinetics

The efficiency of each phosphorylation step can be described by the kinetic parameters of the responsible enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (relative to natural substrate) | Ki (µM) | Reference |

| Thymidine Kinase (cytosolic) | AZT | 3.0 | 60% of Thymidine | - | [3] |

| Thymidine Kinase 2 (mitochondrial) | AZT | 6.3 ± 1.1 | - | 10.6 ± 4.5 (heart), 14.0 ± 2.5 (liver) | [2][4] |

| Thymidylate Kinase | AZT-MP | 8.6 | 0.3% of dTMP | - | [3] |

| Thymidylate Kinase (F105Y mutant) | AZT-MP | 19 ± 4 | 15% of AZT-MP with WT | - | [5] |

Intracellular Metabolite Concentrations

The intracellular concentrations of AZT and its phosphorylated metabolites are crucial indicators of the drug's activation status. These concentrations can vary depending on the cell type, drug exposure, and the proliferative state of the cells.

| Cell Type | AZT Concentration (µM) | AZT-MP (pmol/106 cells) | AZT-DP (pmol/106 cells) | AZT-TP (pmol/106 cells) | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | 250 mg dose | 0.9 - 1.4 (1-2h), 0.3 - 1.1 (4h) | 0.3 - 0.5 (1-2h), not detected (4h) | 0.3 - 0.5 (1-2h), not detected (4h) | [1] |

| Human Lymphocytes (H9) | - | high | ≤ 5 µM | ≤ 2 µM | [3] |

Experimental Protocols

The study of AZT phosphorylation relies on a set of key experimental techniques. This section provides detailed methodologies for the extraction and analysis of intracellular metabolites and for assaying the activity of the key kinases involved.

Intracellular Metabolite Extraction and HPLC Analysis

This protocol describes the extraction of AZT and its phosphorylated metabolites from cultured cells and their quantification by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cultured cells treated with AZT

-

Ice-cold 60% methanol

-

Perchloric acid (0.5 M)

-

Potassium hydroxide (0.72 M) with potassium chloride (0.6 M)

-

HPLC system with a UV detector

-

Anion-exchange column (e.g., Partisil-10 SAX)

-

Mobile Phase A: Ammonium phosphate buffer (e.g., 0.02 M, pH 5.0) with an ion-pairing agent (e.g., 2 mM tetrabutylammonium phosphate - TBAP)

-

Mobile Phase B: Methanol with an ion-pairing agent (e.g., 2 mM TBAP)

-

AZT, AZT-MP, AZT-DP, and AZT-TP standards

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest cells by centrifugation at 4°C.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a known volume of ice-cold 60% methanol.

-

Lyse the cells by freeze-thawing three times.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

-

Acid Extraction and Neutralization:

-

To the supernatant from the previous step, add an equal volume of ice-cold 0.5 M perchloric acid.

-

Incubate on ice for 10 minutes to precipitate proteins.

-

Centrifuge at high speed for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the extract by adding a specific volume of the potassium hydroxide/potassium chloride solution until the pH is neutral (check with pH paper). The potassium perchlorate precipitate will form.

-

Centrifuge to remove the precipitate. The supernatant contains the intracellular nucleotides.

-

-

HPLC Analysis:

-

Filter the neutralized extract through a 0.22 µm filter before injection.

-

Inject a known volume of the extract onto the anion-exchange column.

-

Separate the metabolites using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be a linear increase from 25% to 35% Mobile Phase B over 15 minutes.[3]

-

Set the flow rate to 1 ml/min.

-

Monitor the column effluent at 267 nm.

-

Identify and quantify the peaks corresponding to AZT, AZT-MP, AZT-DP, and AZT-TP by comparing their retention times and peak areas to those of the known standards.

-

Thymidine Kinase (TK) Assay

This protocol outlines a method to measure the activity of thymidine kinase in cell extracts using [3H]-AZT as a substrate.

Materials:

-

Cell lysate (prepared by sonication or detergent lysis in a suitable buffer)

-

[3H]-AZT (radiolabeled zidovudine)

-

ATP (adenosine triphosphate)

-

Magnesium chloride (MgCl2)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

DEAE-cellulose filter discs

-

Ethanol

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, and [3H]-AZT.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a specific amount of cell lysate protein to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by placing the tubes on ice or by adding a stop solution (e.g., high concentration of EDTA).

-

-

Product Separation and Quantification:

-

Spot a known volume of the reaction mixture onto DEAE-cellulose filter discs. The positively charged discs will bind the negatively charged phosphorylated product ([3H]-AZT-MP), while the unreacted [3H]-AZT will not bind.

-

Wash the filter discs sequentially with ethanol and water to remove unreacted substrate.

-

Dry the filter discs.

-

Place the dried discs in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [3H]-AZT-MP formed and thus to the TK activity.

-

Visualizing the Process: Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the AZT phosphorylation pathway and a typical experimental workflow for its analysis.

AZT Phosphorylation Pathway

References

- 1. A method for the quantification of intracellular zidovudine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A method for quantitating the intracellular metabolism of AZT amino acid phosphoramidate pronucleotides by capillary high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Scientific Inquiry Reveals Lack of Antiviral Activity for 3'-Azido-3'-deoxy-4'-thiothymidine

A comprehensive review of available scientific literature indicates that 3'-Azido-3'-deoxy-4'-thiothymidine, a synthetic nucleoside analog, does not exhibit detectable in vitro antiviral activity. Research into this specific compound has found it to be biologically inert, showing neither significant antiviral effects nor toxicity in the assays performed.

A key study in the Journal of Medicinal Chemistry detailed the synthesis of this compound and its subsequent biological evaluation. The researchers concluded that the compound is "not toxic nor has detectable biological activity"[1]. This finding suggests that the introduction of a sulfur atom at the 4'-position of the deoxyribose sugar in the 3'-azido-thymidine structure abrogates the antiviral properties associated with its well-known counterpart, 3'-Azido-3'-deoxythymidine (Zidovudine or AZT).

Given the absence of reported antiviral data, a technical guide on the in vitro antiviral activity of this compound cannot be constructed. There is no quantitative data, such as EC50 (half-maximal effective concentration) or CC50 (half-maximal cytotoxic concentration) values, to summarize. Consequently, detailed experimental protocols for its antiviral assessment and visualizations of its mechanism of action are not applicable.

Alternative Focus: The Potent Antiviral Activity of 3'-Azido-3'-deoxythymidine (AZT)

In contrast to its 4'-thio analog, 3'-Azido-3'-deoxythymidine (AZT) is a cornerstone of antiretroviral therapy and has been extensively studied. A wealth of data exists on its potent inhibitory activity against various retroviruses, most notably Human Immunodeficiency Virus (HIV).

Should you be interested, a detailed technical guide on the in vitro antiviral activity of 3'-Azido-3'-deoxythymidine (AZT) can be provided. This would include:

-

Comprehensive Data Tables: Summarizing EC50 and CC50 values against different viral strains and in various cell lines.

-

Detailed Experimental Protocols: Outlining the methodologies used for key antiviral and cytotoxicity assays.

-

Mechanism of Action Diagrams: Visualizing the signaling pathways and molecular interactions through which AZT exerts its antiviral effects, primarily through the inhibition of viral reverse transcriptase.

Please advise if you would like to proceed with a report on this alternative, highly active compound.

References

A Technical Guide to the Preliminary Toxicity Screening of 3'-Azido-3'-deoxy-4'-thiothymidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary toxicity screening of the novel nucleoside analog, 3'-Azido-3'-deoxy-4'-thiothymidine. Due to the limited publicly available toxicity data for this specific compound, this document provides a framework of established in vitro and in vivo assays commonly employed in the preclinical safety assessment of new chemical entities, particularly nucleoside analogs. The guide details experimental protocols for key assays, presents data in structured tables for clarity, and includes visualizations of experimental workflows and relevant biological pathways to aid in understanding and implementation. The methodologies described are based on international guidelines and best practices in toxicology to ensure a robust initial assessment of the compound's safety profile.

Introduction

This compound is a synthetic nucleoside analog. The introduction of a sulfur atom at the 4'-position of the ribose sugar is a modification known to alter the conformational and biological properties of nucleosides, potentially leading to enhanced therapeutic activity. However, such structural changes can also introduce new toxicological risks. A thorough preliminary toxicity screening is therefore essential to identify potential liabilities early in the drug development process.

The primary goals of this preliminary screening are to:

-

Determine the acute cytotoxic potential in relevant cell lines.

-

Assess the genotoxic and mutagenic potential.

-

Evaluate the risk of cardiotoxicity through interaction with the hERG channel.

-

Establish an initial in vivo acute toxicity profile.

-

Investigate target engagement and potential off-target effects.

This guide will detail the methodologies for a tiered approach to this screening cascade.

In Vitro Toxicity Screening

In vitro assays provide the first line of assessment, offering rapid and cost-effective methods to evaluate cytotoxicity and specific liabilities.

General Cytotoxicity Assays

A panel of cytotoxicity assays should be employed to assess cell viability through different mechanisms. The use of multiple assays provides a more complete picture of the compound's effect on cellular health.[1][2][3]

Table 1: In Vitro General Cytotoxicity Data Presentation

| Assay Type | Cell Line | Endpoint Measured | Test Concentrations (µM) | Results (e.g., IC50 in µM) |

| MTT Assay | HepG2 | Mitochondrial dehydrogenase activity | 0.1, 1, 10, 50, 100 | |

| HEK293 | (Metabolic activity) | 0.1, 1, 10, 50, 100 | ||

| Neutral Red Uptake | HepG2 | Lysosomal integrity | 0.1, 1, 10, 50, 100 | |

| HEK293 | 0.1, 1, 10, 50, 100 | |||

| LDH Release Assay | HepG2 | Cell membrane integrity | 0.1, 1, 10, 50, 100 | |

| HEK293 | 0.1, 1, 10, 50, 100 |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

-

Cell Plating: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include vehicle control wells.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage. The Ames test for mutagenicity and the in vitro micronucleus assay for chromosomal damage are standard preliminary screens.

Table 2: In Vitro Genotoxicity Data Presentation

| Assay Type | Test System | Metabolic Activation (S9) | Test Concentrations (µ g/plate or µM) | Result (e.g., Fold increase in revertants, % micronucleated cells) |

| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537 | With and Without | 5, 50, 500, 5000 | |

| E. coli WP2 uvrA | With and Without | 5, 50, 500, 5000 | ||

| Micronucleus Test | CHO-K1 cells or Human Lymphocytes | With and Without | 0.5x, 1x, 2x IC50 |

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[5][6][7][8][9]

-

Strain Preparation: Grow overnight cultures of the tester strains (e.g., TA98, TA100).

-

Metabolic Activation: Prepare the S9 fraction from rat liver for assays requiring metabolic activation.[9]

-

Plate Incorporation Method:

-

To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for non-activation plates).

-

Incubate briefly at 37°C.

-

Add 2 mL of molten top agar and vortex.

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[10][11][12][13][14]

-

Cell Treatment: Culture suitable cells (e.g., CHO-K1) and treat with at least three concentrations of the test compound, based on a preliminary cytotoxicity test. Treatment should last for 3-4 hours with and without S9 activation, and for a longer period (e.g., 24 hours) without S9.[12]

-

Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[10][11][13]

-

Cell Harvesting: Harvest the cells by trypsinization, followed by hypotonic treatment and fixation.[13]

-

Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain with a DNA-specific stain like Giemsa or acridine orange.[12]

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[10][13]

-

Analysis: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

Cardiotoxicity Screening: hERG Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia.[15][16] An early assessment of a compound's hERG liability is critical.

Table 3: hERG Channel Inhibition Data Presentation

| Assay Platform | Cell Line | Test Concentrations (µM) | % Inhibition at each Concentration | IC50 (µM) |

| Automated Patch Clamp (e.g., QPatch) | HEK293 (hERG-expressing) | 0.1, 1, 10, 30 |

Automated patch-clamp systems provide a higher throughput method for assessing hERG channel function compared to manual patch-clamping.[15][17]

-

Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Assay Setup: The automated system performs whole-cell patch-clamping.[17]

-

Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents. The protocol typically involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step where the characteristic "tail current" is measured.

-

Compound Application: After establishing a stable baseline current, apply the test compound at increasing concentrations. A vehicle control and a known hERG inhibitor (e.g., E-4031) are used as negative and positive controls, respectively.[17]

-

Data Acquisition: Measure the peak tail current at each concentration.

-

Analysis: Calculate the percentage inhibition of the hERG current relative to the baseline. Determine the IC50 value from the concentration-response curve.

In Vivo Acute Toxicity Screening

Following in vitro characterization, a preliminary in vivo study is necessary to understand the compound's effects in a whole organism. The OECD provides guidelines for acute oral toxicity testing that aim to minimize animal use.[18][19][20]

Table 4: In Vivo Acute Oral Toxicity Data Presentation (OECD 423)

| Species/Strain | Sex | Starting Dose (mg/kg) | Number of Animals | Mortality/Morbidity | Clinical Observations | Necropsy Findings | Estimated GHS Category |

| Rat (Sprague-Dawley) | Female | 300 | 3 | (e.g., lethargy, piloerection) | (e.g., organ discoloration) | ||

| Female | 2000 | 3 |

Experimental Protocol: Acute Toxic Class Method (OECD 423)

This method uses a stepwise procedure with a small number of animals per step to classify a substance by toxicity.[18]

-

Animal Selection: Use healthy, young adult rodents (e.g., female rats) from a single strain.[18]

-

Dosing: Administer the compound orally by gavage at a starting dose selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). Dosing is performed sequentially.[18][20]

-

Procedure:

-

Dose three animals at the starting dose.

-

If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified.

-

If no or one animal dies, the next step is to dose three more animals at a higher or lower dose, depending on the outcome.[18]

-

-

Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.[21]

-

Pathology: Perform a gross necropsy on all animals at the end of the study.

-

Analysis: The results are used to classify the compound into a GHS (Globally Harmonized System) toxicity category.

Mechanistic Insights: Target Engagement and Mitochondrial Toxicity

Understanding the mechanism of action is key to interpreting toxicity data. For nucleoside analogs, assessing interaction with DNA polymerases, particularly the mitochondrial polymerase gamma (Pol γ), is important due to known class-related toxicities.[22][23]

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify that the compound engages with its intended target within intact cells.[24][25][26][27][28]

Table 5: Target Engagement Data Presentation (CETSA)

| Target Protein | Cell Line | Compound Concentration (µM) | Thermal Shift (ΔTm in °C) |

| [Intended Target] | [Relevant Cell Line] | 10 | |

| [Known Off-Target] | [Relevant Cell Line] | 10 |

-

Cell Treatment: Treat intact cells with the test compound or vehicle.

-

Heating: Heat aliquots of the cell lysate across a range of temperatures.

-

Protein Extraction: Separate soluble proteins from aggregated proteins by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature using methods like Western Blot or mass spectrometry.

-

Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates direct binding.[26]

References

- 1. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 8. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 9. enamine.net [enamine.net]

- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. criver.com [criver.com]

- 13. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]

- 15. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 20. researchgate.net [researchgate.net]

- 21. oecd.org [oecd.org]

- 22. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Toxicity of antiretroviral nucleoside and nucleotide analogues: is mitochondrial toxicity the only mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. tandfonline.com [tandfonline.com]

- 27. drugtargetreview.com [drugtargetreview.com]

- 28. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of the 4'-Thioether Bond in Nucleoside Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic replacement of the furanose ring oxygen with a sulfur atom, creating a 4'-thioether bond, has emerged as a pivotal modification in the design of nucleoside analogs with therapeutic potential. These 4'-thionucleosides often exhibit enhanced metabolic stability and potent biological activity, making them attractive candidates for antiviral and anticancer drug development. This technical guide provides an in-depth analysis of the stability of the 4'-thioether bond, presenting quantitative data, detailed experimental protocols, and visualizations of relevant metabolic pathways and experimental workflows to support researchers in this field. The inherent stability of the 4'-thioether linkage contributes significantly to the improved pharmacokinetic profiles of these analogs compared to their natural counterparts.

Chemical Stability of the 4'-Thioether Bond

The 4'-thioether bond generally confers greater resistance to chemical hydrolysis, particularly under acidic conditions, compared to the corresponding O-glycosidic bond in natural nucleosides. This enhanced stability is attributed to the lower basicity of the sulfur atom compared to oxygen, which reduces the propensity for protonation, a key step in the acid-catalyzed hydrolysis of the N-glycosidic bond.

Hydrolytic Stability Data

The stability of 2'-deoxy-4'-thionucleosides has been investigated under acidic conditions, revealing a significant rate retardation compared to their native 2'-deoxynucleoside counterparts. The mechanism of hydrolysis for purine 2'-deoxynucleosides is believed to involve the formation of a transient oxocarbenium ion. The decreased rate of hydrolysis in 4'-thio analogs is likely due to the reduced ability of the sulfur atom to stabilize the corresponding thiocarbenium ion intermediate through resonance.[1][2]

| Nucleoside Analog | Condition | Rate Constant (k) | Half-life (t½) | Fold Increase in Stability vs. Unmodified | Reference |

| 2'-deoxy-4'-thioadenosine | 0.1 M HCl, 60 °C | 1.1 x 10⁻⁵ s⁻¹ | ~17.5 hours | ~6 | [2] |

| 2'-deoxyadenosine | 0.1 M HCl, 60 °C | 6.7 x 10⁻⁵ s⁻¹ | ~2.9 hours | 1 | [2] |

| 2'-deoxy-4'-thioguanosine | 0.1 M HCl, 60 °C | 1.9 x 10⁻⁵ s⁻¹ | ~10.1 hours | ~4.5 | [2] |

| 2'-deoxyguanosine | 0.1 M HCl, 60 °C | 8.5 x 10⁻⁵ s⁻¹ | ~2.3 hours | 1 | [2] |

| 2'-deoxy-4'-thiocytidine | pH 4.0, 95 °C | 1.3 x 10⁻⁶ s⁻¹ | ~148 hours | ~2.5 | [2] |

| 2'-deoxycytidine | pH 4.0, 95 °C | 3.2 x 10⁻⁶ s⁻¹ | ~60 hours | 1 | [2] |

Note: The data presented is based on the available literature and serves as a comparative guide. Actual values may vary depending on specific experimental conditions.

Enzymatic Stability of the 4'-Thioether Bond

A key advantage of 4'-thioether nucleoside analogs lies in their enhanced resistance to enzymatic degradation by nucleases and phosphorylases. This increased stability prolongs the in vivo half-life of the parent drug and its active metabolites, potentially leading to improved therapeutic efficacy.

Nuclease Resistance of 4'-Thio-Modified Oligonucleotides

When incorporated into oligonucleotides, 4'-thionucleosides impart significant resistance to nuclease-mediated degradation. This is a critical feature for the development of antisense oligonucleotides and siRNAs.

| Oligonucleotide | Nuclease | Half-life (t½) | Fold Increase in Resistance vs. Unmodified | Reference |

| 4'-thio-modified oligodeoxynucleotide | Nuclease S1 | ~50 min | >100 | |

| Unmodified oligodeoxynucleotide | Nuclease S1 | <30 s | 1 | |

| Phosphorothioate-modified oligodeoxynucleotide | Nuclease S1 | 13.5 min | ~27 | |

| Single-stranded 4'-thioRNA | Human Serum (50%) | Highly resistant | Significantly more stable than natural RNA | |

| Single-stranded natural RNA | Human Serum (50%) | Rapidly hydrolyzed | 1 |

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability by HPLC

This protocol outlines a general method for assessing the stability of 4'-thioether nucleoside analogs under various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

-

4'-thioether nucleoside analog

-

Buffers of desired pH (e.g., HCl for acidic, phosphate buffer for neutral, NaOH for basic)

-

HPLC-grade water and acetonitrile

-

HPLC system with a UV detector and a C18 reverse-phase column

2. Procedure:

-

Prepare stock solutions of the 4'-thioether nucleoside analog in a suitable solvent (e.g., water or DMSO).

-

Dilute the stock solution into the pre-heated buffers of different pH values to a final concentration of approximately 100 µM.

-

Incubate the solutions at the desired temperatures (e.g., 37°C, 60°C, 80°C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each reaction mixture.

-

Immediately quench the reaction by cooling the aliquot on ice and, if necessary, neutralizing the pH.

-

Analyze the samples by HPLC. A typical mobile phase could be a gradient of acetonitrile in an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.4).[3]

-

Monitor the degradation of the parent nucleoside analog and the appearance of degradation products (e.g., the free nucleobase) by UV absorbance at an appropriate wavelength (e.g., 260 nm).[3]

-

Quantify the peak areas to determine the percentage of the remaining nucleoside analog at each time point.

-

Calculate the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k) of hydrolysis.

Workflow for determining the hydrolytic stability of 4'-thioether nucleoside analogs.

Protocol 2: Nuclease Resistance Assay for 4'-Thio-Modified Oligonucleotides

This protocol describes a method to evaluate the stability of oligonucleotides containing 4'-thioether nucleoside analogs against nuclease degradation.

1. Materials:

-

4'-thio-modified and unmodified control oligonucleotides (e.g., 5'-end labeled with a fluorescent dye or radioisotope)

-

Nuclease (e.g., S1 nuclease, snake venom phosphodiesterase, or fetal bovine serum)

-

Appropriate reaction buffer for the nuclease

-

Stop solution (e.g., EDTA-containing loading buffer)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Imaging system for detecting the labeled oligonucleotides

2. Procedure:

-

Prepare reaction mixtures containing the labeled oligonucleotide, nuclease, and reaction buffer.

-

Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C).

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and add them to the stop solution to terminate the enzymatic degradation.

-

Resolve the samples on a denaturing polyacrylamide gel.

-

Visualize the full-length and degraded oligonucleotide fragments using the appropriate imaging system.

-

Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

-

Calculate the percentage of intact oligonucleotide remaining over time and determine the half-life of degradation.

Workflow for assessing the nuclease resistance of 4'-thio-modified oligonucleotides.

Metabolic Pathways of 4'-Thioether Nucleoside Analogs

The metabolic fate of 4'-thioether nucleoside analogs is a critical determinant of their therapeutic activity and toxicity. The substitution of the 4'-oxygen with sulfur can significantly alter their interaction with key enzymes involved in nucleoside metabolism. A notable example is 4'-thio-beta-D-arabinofuranosylcytosine (T-araC), an analog of cytarabine (araC).

While the basic mechanism of action, phosphorylation to the active triphosphate form, is similar to the natural counterpart, there are significant quantitative differences in their metabolism.[1] T-araC is a much poorer substrate for deoxycytidine kinase, the rate-limiting enzyme for its activation. However, the resulting triphosphate (T-araCTP) is a more potent inhibitor of DNA synthesis and has a longer intracellular half-life than araCTP.[1] Furthermore, T-araC is less susceptible to deamination by cytidine deaminase, a major inactivation pathway for araC.[1] These metabolic differences likely contribute to the distinct antitumor activity profiles of T-araC and araC.

Comparative metabolic pathways of araC and its 4'-thioether analog, T-araC.

Conclusion

The incorporation of a 4'-thioether bond is a powerful strategy in the design of nucleoside analogs, imparting enhanced chemical and enzymatic stability. This guide has provided a comprehensive overview of the stability of this critical functional group, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. The increased resistance to both hydrolytic and enzymatic degradation contributes significantly to the favorable pharmacokinetic and pharmacodynamic properties of 4'-thionucleosides. A thorough understanding of these stability aspects is essential for the rational design and development of novel and more effective nucleoside-based therapeutics. Further research focusing on the long-term stability and a broader range of enzymatic interactions will continue to refine the application of 4'-thioether nucleoside analogs in medicine.

References

Methodological & Application

Application Notes and Protocols for 3'-Azido-3'-deoxy-4'-thiothymidine in Cell Culture

A-Level Heading: Introduction

3'-Azido-3'-deoxy-4'-thiothymidine is a synthetic nucleoside analog. It belongs to the family of 4'-thionucleosides, where the oxygen atom in the furanose ring is replaced by a sulfur atom. This modification often confers increased metabolic stability against enzymatic degradation. While its structural similarity to the well-known antiretroviral drug 3'-azido-3'-deoxythymidine (AZT or Zidovudine) suggests potential biological activity, it is crucial to note that a study by Dyson et al. (1991) reported that 3'-azido-4'-thio-deoxythymidine was neither toxic nor showed detectable biological activity in the assays performed[1].

These application notes and protocols are provided as a general framework for the investigation of nucleoside analogs in cell culture. Researchers interested in this compound should consider the reported lack of activity and may use these protocols to re-evaluate the compound in different cell lines or with different biological endpoints, or as a guide for testing other, potentially active, 4'-thionucleoside analogs.

Application Notes

Background

4'-Thionucleosides are a class of nucleoside analogs with demonstrated potential as anticancer and antiviral agents. The substitution of the ring oxygen with sulfur can alter the sugar pucker conformation, which may influence the interaction of the nucleoside with viral or cellular enzymes. Like other nucleoside analogs, this compound is expected to enter the cell and undergo phosphorylation by cellular kinases to its mono-, di-, and triphosphate forms. The triphosphate derivative is the active form that can potentially inhibit DNA polymerases or be incorporated into growing DNA chains, leading to chain termination.

Mechanism of Action (Hypothesized)